TC-C 14G

Vue d'ensemble

Description

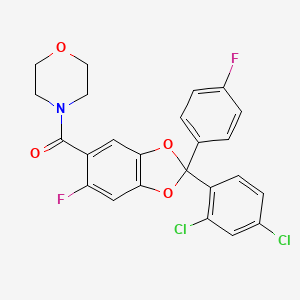

TC-C 14G, également connu sous son nom chimique [2-(2,4-dichlorophényl)-6-fluoro-2-(4-fluorophényl)-1,3-benzodioxol-5-yl]-4-morpholinyl-méthanone, est un agoniste inverse puissant et à haute affinité du récepteur cannabinoïde-1 . Ce composé a été principalement étudié pour ses applications thérapeutiques potentielles, en particulier dans le traitement de l'obésité .

Méthodes De Préparation

La synthèse de TC-C 14G implique plusieurs étapes, commençant par la préparation de la structure de base benzodioxol. La voie de synthèse comprend généralement :

Formation du noyau benzodioxol : Cela implique la réaction du 2,4-dichlorophénol avec le 4-fluorobenzaldéhyde en présence d'une base pour former le cycle benzodioxol.

Introduction du groupe morpholinyl : L'intermédiaire benzodioxol est ensuite mis à réagir avec la morpholine en présence d'un agent de couplage pour introduire le groupe morpholinyl.

Formation du produit final :

Analyse Des Réactions Chimiques

TC-C 14G subit plusieurs types de réactions chimiques :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers électrophiles et nucléophiles pour des réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme un composé outil pour étudier le récepteur cannabinoïde-1 et son rôle dans divers processus physiologiques.

Biologie : Le composé est utilisé pour étudier les effets des agonistes inverses du récepteur cannabinoïde-1 sur les voies de signalisation cellulaire.

Mécanisme d'action

This compound exerce ses effets en se liant au récepteur cannabinoïde-1 et en agissant comme un agoniste inverse. Cela signifie qu'il bloque non seulement le récepteur, mais induit également un changement conformationnel qui réduit l'activité de base du récepteur. Les cibles moléculaires impliquées comprennent le récepteur cannabinoïde-1, qui fait partie de la famille des récepteurs couplés aux protéines G. Les voies affectées par this compound incluent celles liées à la régulation de l'appétit, à l'équilibre énergétique et aux processus métaboliques .

Applications De Recherche Scientifique

TC-C 14G has several scientific research applications:

Chemistry: It is used as a tool compound to study the Cannabinoid-1 receptor and its role in various physiological processes.

Biology: The compound is used to investigate the effects of Cannabinoid-1 receptor inverse agonists on cellular signaling pathways.

Mécanisme D'action

TC-C 14G exerts its effects by binding to the Cannabinoid-1 receptor and acting as an inverse agonist. This means that it not only blocks the receptor but also induces a conformational change that reduces the receptor’s basal activity. The molecular targets involved include the Cannabinoid-1 receptor, which is part of the G protein-coupled receptor family. The pathways affected by this compound include those related to appetite regulation, energy balance, and metabolic processes .

Comparaison Avec Des Composés Similaires

TC-C 14G est unique parmi les agonistes inverses du récepteur cannabinoïde-1 en raison de sa haute affinité et de sa puissance. Des composés similaires incluent :

Rimonabant : Un autre agoniste inverse du récepteur cannabinoïde-1, mais avec une structure chimique et des propriétés pharmacocinétiques différentes.

Taranabant : Similaire dans son mécanisme d'action, mais diffère dans sa structure chimique et son profil thérapeutique.

This compound se distingue par sa structure chimique spécifique, qui contribue à son efficacité et à sa puissance élevées dans la modulation du récepteur cannabinoïde-1 .

Si vous avez d'autres questions ou si vous avez besoin de plus de détails, n'hésitez pas à demander !

Activité Biologique

Rhodium(II) octanoate dimer (CAS No. 73482-96-9) is a coordination compound that has garnered interest in various fields, particularly in catalysis and organic synthesis. This article delves into its biological activity, exploring its potential applications and mechanisms of action.

- Molecular Formula : C32H60O8Rh2

- Molecular Weight : 778.63 g/mol

- Physical Form : Green powder

- Solubility : Soluble in hot alcohol, dichloromethane, toluene, and acetic acid; slightly soluble in alcohol .

Biological Applications

Rhodium(II) octanoate dimer is primarily recognized for its role as a catalyst in organic reactions, notably in Suzuki and Stille coupling reactions. However, emerging research suggests it may also possess notable biological activities:

Case Study 1: Anticancer Activity

A study investigated the effects of rhodium complexes on human cancer cell lines. The results demonstrated that certain rhodium compounds induced cell cycle arrest and apoptosis in breast cancer cells via ROS generation and mitochondrial dysfunction. While this study did not focus exclusively on rhodium(II) octanoate dimer, it highlights the potential of rhodium-based compounds in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of various metal-organic frameworks (MOFs), including those containing rhodium. The study found that rhodium-containing MOFs exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a pathway for developing new antimicrobial agents .

The biological activity of rhodium(II) octanoate dimer can be attributed to several mechanisms:

- Metal Coordination : The ability of rhodium to form stable complexes with biomolecules can alter their function, potentially leading to therapeutic effects.

- Reactive Oxygen Species (ROS) Generation : Rhodium complexes can induce oxidative stress in cells, leading to apoptosis, particularly in cancer cells.

- Enzyme Interaction : By binding to enzymes, rhodium complexes can inhibit their activity, affecting metabolic pathways critical for disease progression.

Propriétés

IUPAC Name |

[2-(2,4-dichlorophenyl)-6-fluoro-2-(4-fluorophenyl)-1,3-benzodioxol-5-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17Cl2F2NO4/c25-15-3-6-18(19(26)11-15)24(14-1-4-16(27)5-2-14)32-21-12-17(20(28)13-22(21)33-24)23(30)29-7-9-31-10-8-29/h1-6,11-13H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUCKSZWMRCSPME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC3=C(C=C2F)OC(O3)(C4=CC=C(C=C4)F)C5=C(C=C(C=C5)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17Cl2F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.